1-Phenylbutyl thiocyanate
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Overview
Description
1-Phenylbutyl thiocyanate is an organic compound with the molecular formula C₁₁H₁₃NS It belongs to the class of organic thiocyanates, which are characterized by the presence of the functional group R-S-C≡N
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of alkyl halides with alkali thiocyanates in aqueous media. For example, the treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol can yield isopropyl thiocyanate . Another method involves the reaction of sulfenyl chlorides (RSCl) with thiocyanates .
Industrial Production Methods: Industrial production of this compound often employs the Sandmeyer reaction, which involves the combination of copper(I) thiocyanate and diazonium salts . This method is particularly useful for producing aryl thiocyanates.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocyanates.
Scientific Research Applications
1-Phenylbutyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, elastomers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylbutyl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new bonds and the modification of biological molecules. This interaction can disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
1-Phenylbutyl thiocyanate can be compared with other thiocyanates such as:
Phenyl thiocyanate: Similar in structure but differs in the length of the alkyl chain.
Isopropyl thiocyanate: Another alkyl thiocyanate with different physical properties.
Allyl thiocyanate: Known for its rapid isomerization to isothiocyanate.
Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting chemical properties. This makes it suitable for specific applications where other thiocyanates may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for synthesizing more complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
CAS No. |
919474-58-1 |
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Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-phenylbutyl thiocyanate |
InChI |
InChI=1S/C11H13NS/c1-2-6-11(13-9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
InChI Key |
YKUSUPKJEWQZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)SC#N |
Origin of Product |
United States |
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